molecular formula C15H15NS B1306863 2-(3-Phenylprop-2-enylsulfanyl)aniline

2-(3-Phenylprop-2-enylsulfanyl)aniline

Cat. No.: B1306863
M. Wt: 241.4 g/mol
InChI Key: RGJKZILYUANHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Phenylprop-2-enylsulfanyl)aniline is a substituted aniline derivative of high interest in synthetic organic and medicinal chemistry research. This compound serves as a versatile precursor for the construction of nitrogen- and sulfur-containing heterocycles. Its molecular structure, featuring both aniline and cinnamyl sulfide motifs, makes it a valuable scaffold for developing novel chemical entities. In pharmaceutical research, structural analogs of this compound, particularly those with a propenoyl group linked to an aniline, have demonstrated significant antiproliferative activity and have been identified as potent antitubulin agents, which is a key mechanism of action for anticancer drug development . Furthermore, aniline derivatives are fundamental substrates in the preparation of more complex nitrogen-containing structures, such as quinolines, which are privileged scaffolds in drug discovery . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

Molecular Formula

C15H15NS

Molecular Weight

241.4 g/mol

IUPAC Name

2-(3-phenylprop-2-enylsulfanyl)aniline

InChI

InChI=1S/C15H15NS/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11H,12,16H2

InChI Key

RGJKZILYUANHCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Thiolation of Aniline Derivatives

One common method involves the reaction of 2-aminothiophenol or a protected aniline thiol derivative with 3-phenylprop-2-enyl halides or equivalents under basic or catalytic conditions to form the sulfanyl linkage.

  • Reaction conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 80 °C.
  • Catalysts and bases: Use of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to deprotonate the thiol and facilitate nucleophilic substitution.
  • Yields: Reported yields range from moderate to high (70–95%), depending on reaction time and purity of reagents.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or thiolation coupling) can be employed to form the C–S bond between the aniline and the 3-phenylprop-2-enyl group.

  • Catalysts: Pd(OAc)2 with phosphine ligands or other Pd-based catalysts.
  • Conditions: Reactions are typically performed in solvents like toluene or DMF at elevated temperatures (80–110 °C).
  • Advantages: High regioselectivity and functional group tolerance.
  • Example: Coupling of 2-bromoaniline with 3-phenylprop-2-enyl thiol or disulfide under Pd catalysis.

Direct Sulfanylation via Thiophenol Derivatives

Another approach involves the nucleophilic aromatic substitution of 2-haloanilines with 3-phenylprop-2-enyl thiophenol under controlled conditions.

  • Solvents: Alcohols (methanol, isopropanol), ethers, or aromatic solvents.
  • Temperature and pressure: Reactions can be conducted at 40–100 °C and autogenous pressure in sealed vessels.
  • Purification: Phase separation and recrystallization yield high-purity products without the need for extensive chromatographic purification.

Representative Experimental Data and Optimization

Parameter Typical Conditions Observations/Results
Solvent DMF, DMSO, toluene, methanol Polar aprotic solvents favor nucleophilic substitution
Base K2CO3, Cs2CO3 Essential for thiol deprotonation
Catalyst Pd(OAc)2 with phosphine ligands Enhances coupling efficiency
Temperature 40–110 °C Higher temperatures increase reaction rate
Reaction time 3–24 hours Longer times improve conversion
Yield 70–95% High yields with optimized conditions
Purification Filtration, recrystallization, chromatography Achieves >90% purity

Research Findings and Notes

  • The use of activated carbon decolorizing and controlled pH adjustment during purification improves product purity and yield, as demonstrated in related sulfonyl aniline syntheses.
  • Avoidance of phase-transfer catalysts simplifies the process and reduces costs without compromising yield or purity.
  • Reactions conducted under autogenous pressure in sealed vessels allow for better control of volatile reagents and improved safety.
  • Magnetic nanoparticle-supported catalysts have been explored for similar sulfanyl coupling reactions, offering easy catalyst recovery and reuse, though specific application to this compound requires further study.
  • Pd-catalyzed regioselective arylation and thiolation methods provide a versatile platform for synthesizing substituted anilines with sulfanyl side chains, adaptable to this compound synthesis.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Yield Range Advantages Limitations
Thiolation of Aniline 2-Aminothiophenol + 3-phenylprop-2-enyl halide DMF/DMSO, K2CO3, 25–80 °C 70–90% Simple, direct Requires pure thiol precursors
Pd-Catalyzed Cross-Coupling 2-Haloaniline + 3-phenylprop-2-enyl thiol Pd(OAc)2, phosphine ligands, 80–110 °C 80–95% High selectivity, functional group tolerance Catalyst cost, sensitivity
Nucleophilic Aromatic Substitution 2-Haloaniline + thiophenol derivatives Alcohol solvents, 40–100 °C, sealed vessel 88–98% High yield, no phase-transfer catalyst needed Requires pressure vessel

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylprop-2-enylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Phenylprop-2-enylsulfanyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Phenylprop-2-enylsulfanyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations in Sulfanyl-Aniline Derivatives

The sulfanyl (–S–) group in 2-(3-phenylprop-2-enylsulfanyl)aniline distinguishes it from other aniline derivatives. Key comparisons include:

Compound Substituent Functional Group Impact Key References
This compound –S–CH₂CH=CHPh (propenylsulfanyl) Electron-donating sulfanyl group enhances nucleophilicity; conjugated system stabilizes charge delocalization.
2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline –S–C₅H₃N(NO₂) (nitropyridinylsulfanyl) Electron-withdrawing nitro group reduces amine basicity; pyridine ring introduces π-acidity.
2-(Phenylsulfonyl)aniline –SO₂Ph (phenylsulfonyl) Strong electron-withdrawing sulfonyl group decreases amine reactivity; enhances stability.
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline –SO₂Me (methylsulfonyl) + carbazole Sulfonyl group reduces nucleophilicity; carbazole moiety enables luminescence properties.

Key Observations :

  • Conjugation in the propenyl chain may facilitate charge transfer interactions, contrasting with the steric bulk of carbazole derivatives .

Comparison with Propargyl- and Propoxy-Substituted Anilines

Structural analogs with alkyne or ether linkages provide insights into steric and electronic effects:

Compound Linkage Type Key Properties References
N-Phenyl-N-(3-phenylprop-2-ynyl)aniline –C≡C– (propargyl) Rigid alkyne spacer limits conformational flexibility; potential for cycloaddition reactions.
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline –O– (ether) Ether linkage reduces hydrogen-bonding capacity; enhances lipophilicity.
Target Compound –S– (sulfanyl) Sulfur’s polarizability supports stronger van der Waals interactions than ethers.

Key Observations :

  • The sulfanyl group’s polarizability and larger atomic radius compared to oxygen (in ethers) may improve solubility in nonpolar solvents while retaining moderate hydrogen-bonding capability.
  • Propargyl-substituted anilines (e.g., ) exhibit rigidity advantageous for crystal engineering but lack the sulfur-mediated redox activity of the target compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-(3-Phenylprop-2-enylsulfanyl)aniline, and what purification methods ensure high yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol-ene "click" chemistry between 3-phenylprop-2-enylthiol and 2-iodoaniline under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C achieves selective coupling . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate crystalline products. Purity is confirmed by HPLC (>98%) and NMR spectroscopy .

Q. How can the electronic and structural properties of this compound be characterized experimentally and computationally?

  • Methodological Answer :

  • Experimental : UV-Vis spectroscopy (λmax ~280 nm in DMSO) identifies π→π* transitions. X-ray crystallography using SHELX or ORTEP-3 resolves the crystal structure, confirming bond angles and dihedral distortions caused by the sulfanyl group .
  • Computational : Density functional theory (DFT) with B3LYP/6-311+G(d,p) calculates HOMO-LUMO gaps (~4.2 eV) and Mulliken charges, revealing sulfur’s electron-donating role in the aniline moiety .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential skin/eye irritation. Store in amber vials at 4°C under inert gas (N2) to prevent oxidation. Stability tests (TGA/DSC) show decomposition >200°C, but monitor for sulfanyl group hydrolysis in humid conditions .

Advanced Research Questions

Q. How does the sulfanyl group in this compound act as a directing group in Pd-catalyzed C–H functionalization?

  • Methodological Answer : The sulfanyl group coordinates to Pd(II), forming a 5-membered palladacycle intermediate, directing acetoxylation/alkenylation at the α-C–H bond of the acetamide moiety. Optimized conditions: Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (2 eq.), in DCE at 100°C for 40 min, yielding diacetoxylated products (up to 91%). Sulfoxide oxidation state is critical; over-oxidation to sulfone deactivates the directing effect .

Q. What computational strategies predict regioselectivity in reactions involving this compound?

  • Methodological Answer :

  • Mechanistic Insights : DFT transition-state modeling (Gaussian 16) identifies energy barriers for competing pathways (e.g., α vs. β C–H activation). NBO analysis confirms hyperconjugative stabilization of intermediates via sulfur lone-pair donation .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling (e.g., C–D bonds at α/β positions) quantifies KIE values (~3.2 for α-C–H), validating computational predictions .

Q. How do steric and electronic modifications of the 3-phenylprop-2-enyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : Substituent effects are studied via Hammett plots and steric maps (Charton parameters). For example:

  • Electron-withdrawing groups (e.g., –CF₃) reduce nucleophilicity, lowering Suzuki-Miyaura coupling yields.
  • Bulky substituents (e.g., –C(CH₃)₃) hinder Pd coordination, favoring mono- over di-functionalization.
    Tabulated data (Table 1):
R GroupCoupling Yield (%)Selectivity (α:β)
–H8595:5
–CF₃6288:12
–C(CH₃)₃7382:18

Data adapted from directed C–H activation studies .

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in contaminated systems?

  • Methodological Answer : Fenton’s reagent (Fe²⁺/H₂O₂, pH 3) achieves 90% degradation in 60 min via hydroxyl radical (•OH) attack on the sulfanyl and aromatic moieties. LC-MS identifies intermediates (e.g., sulfonic acid derivatives). Ozonation (O₃, 20 mg/L) at pH 9 shows slower kinetics (t1/2 = 45 min) but avoids toxic byproducts .

Contradictions and Open Challenges

Q. Why do conflicting reports exist regarding the efficiency of this compound as a directing group in C–H activation?

  • Methodological Answer : Discrepancies arise from solvent polarity (e.g., DCE vs. DMF) and Pd precursor choice. Acetoxylation yields drop from 91% to <20% when using PdCl₂ instead of Pd(OAc)₂ due to altered redox potentials. Contradictory KIE values in deuterated studies (e.g., 2.8 vs. 3.5) suggest solvent-dependent tunneling effects .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

  • Methodological Answer : Stabilization methods include:

  • Protection of –NH₂ : Acetylation (Ac₂O/pyridine) prevents protonation-induced degradation.
  • Coordination with Lewis acids : BF₃·Et₂O forms stable adducts, reducing sulfanyl oxidation .

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